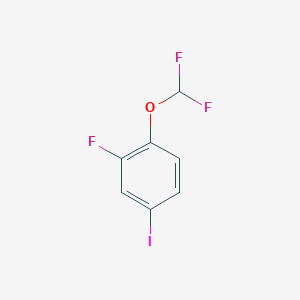
1-(Difluoromethoxy)-2-fluoro-4-iodobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Difluoromethoxy)-2-fluoro-4-iodobenzene is an aromatic compound characterized by the presence of difluoromethoxy, fluoro, and iodo substituents on a benzene ring
Méthodes De Préparation
The synthesis of 1-(Difluoromethoxy)-2-fluoro-4-iodobenzene typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Halogenation: Introduction of the iodo group onto the benzene ring through electrophilic aromatic substitution using iodine and an oxidizing agent.
Fluorination: Introduction of the fluoro group via nucleophilic aromatic substitution using a suitable fluorinating agent.
Difluoromethoxylation: Introduction of the difluoromethoxy group through a reaction with difluoromethyl ether or a similar reagent under appropriate conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions to ensure efficiency and scalability.
Analyse Des Réactions Chimiques
1-(Difluoromethoxy)-2-fluoro-4-iodobenzene undergoes various chemical reactions, including:
Substitution Reactions: The iodo group can be replaced by other nucleophiles through palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form hydro derivatives.
Electrophilic Aromatic Substitution: The benzene ring can participate in further electrophilic aromatic substitution reactions, introducing additional substituents.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and oxidizing agents such as hydrogen peroxide. Major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(Difluoromethoxy)-2-fluoro-4-iodobenzene has several scientific research applications:
Pharmaceuticals: It serves as an intermediate in the synthesis of various biologically active compounds, including potential drug candidates.
Materials Science: The compound is used in the development of advanced materials, such as liquid crystals and polymers, due to its unique electronic properties.
Agriculture: It is investigated for its potential use in agrochemicals, including pesticides and herbicides.
Mécanisme D'action
The mechanism of action of 1-(Difluoromethoxy)-2-fluoro-4-iodobenzene involves its interaction with specific molecular targets, depending on its application. In pharmaceuticals, it may act by binding to enzymes or receptors, modulating their activity. The difluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, influencing its pharmacokinetic properties.
Comparaison Avec Des Composés Similaires
1-(Difluoromethoxy)-2-fluoro-4-iodobenzene can be compared with other similar compounds, such as:
1-(Trifluoromethoxy)-2-fluoro-4-iodobenzene: Similar structure but with a trifluoromethoxy group, which may exhibit different reactivity and properties.
1-(Difluoromethoxy)-2-chloro-4-iodobenzene: Contains a chloro group instead of a fluoro group, leading to variations in chemical behavior and applications.
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct electronic and steric properties, making it valuable for targeted applications in research and industry.
Propriétés
IUPAC Name |
1-(difluoromethoxy)-2-fluoro-4-iodobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3IO/c8-5-3-4(11)1-2-6(5)12-7(9)10/h1-3,7H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAMXXPWQGIAOQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1I)F)OC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3IO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
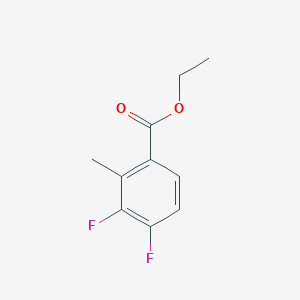
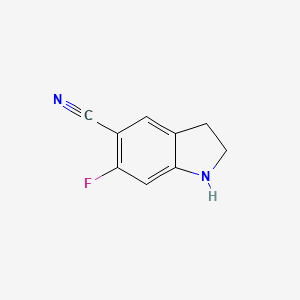
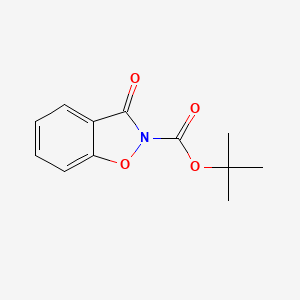


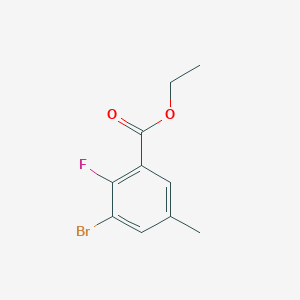
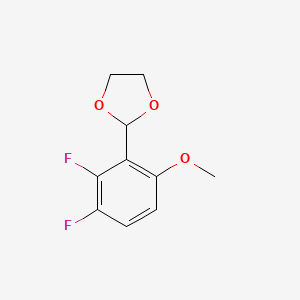



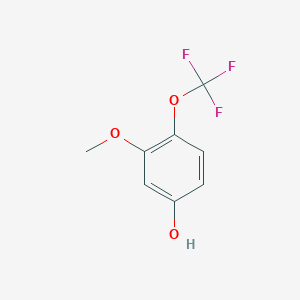

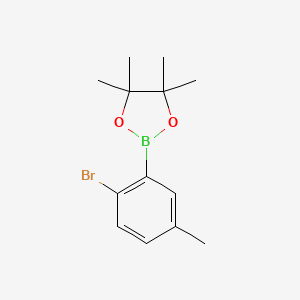
![2-[4-(Trifluoromethoxy)phenyl]-1,3-dioxolane](/img/structure/B6306417.png)
